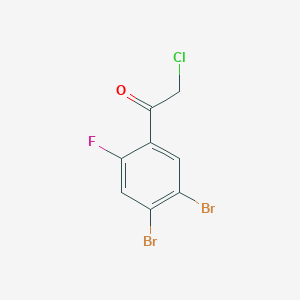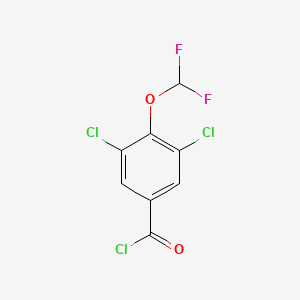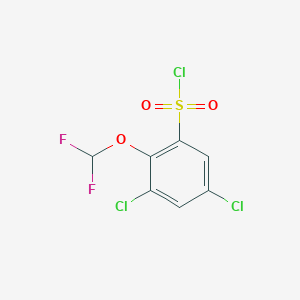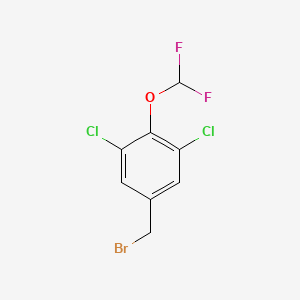
2-Methyl-4-(5-trifluoromethylpyridin-2-yloxy)-benzenesulfonyl chloride
Descripción general
Descripción
Trifluoromethylpyridines are a key structural motif in active agrochemical and pharmaceutical ingredients . They are used in the protection of crops from pests and also in the pharmaceutical and veterinary industries .
Synthesis Analysis
The synthesis of trifluoromethylpyridines and its derivatives has been a topic of interest in recent years . For instance, 2-chloro-5-(trifluoromethyl)pyridine, a key intermediate for the synthesis of certain compounds, can be obtained in good yield via a simple one-step reaction .Molecular Structure Analysis
The molecular structure of trifluoromethylpyridines is thought to contribute to their biological activities. This is due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .Chemical Reactions Analysis
The chemical reactions involving trifluoromethylpyridines are complex and can involve various steps. For example, 2-pyridyl boronic acids decompose via fragmentation of a zwitterionic intermediate .Aplicaciones Científicas De Investigación
Chemical Synthesis and Application
- Trifluoromethylation and Derivatization : Research on trifluoromethanesulfonyl chloride (CF3SO2Cl) focuses on its applications in creating C–CF3 bonds, among others, highlighting its role in introducing fluorinated groups into molecules. This work suggests potential pathways for the derivatization of aromatic compounds, which could extend to the synthesis and functionalization of "2-Methyl-4-(5-trifluoromethylpyridin-2-yloxy)-benzenesulfonyl chloride" for various applications, including pharmaceuticals and agrochemicals (Chachignon, Guyon, & Cahard, 2017).
Environmental Impact and Toxicology
- Chlorinated Solvents' Toxicology : Studies on the environmental fate, toxicology, and health impacts of chlorinated solvents provide a framework for understanding the potential environmental and health implications of handling and disposing of "this compound". These insights are crucial for developing safety protocols and assessing risks associated with its use in research and industrial applications (Ruder, 2006).
Analytical Methodologies
- Analytical Techniques for Chlorinated Compounds : Advances in analytical methods for chlorinated compounds, such as chromatography and spectroscopy, are essential for the qualitative and quantitative analysis of "this compound". These techniques enable the determination of purity, identification of degradation products, and monitoring of reactions involving this compound, ensuring the accuracy and reliability of research findings (J.B.N, ThiruvengadarajanV., & Gopinath, 2014).
Propiedades
IUPAC Name |
2-methyl-4-[5-(trifluoromethyl)pyridin-2-yl]oxybenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClF3NO3S/c1-8-6-10(3-4-11(8)22(14,19)20)21-12-5-2-9(7-18-12)13(15,16)17/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFKAHTBESLHCJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC2=NC=C(C=C2)C(F)(F)F)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClF3NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


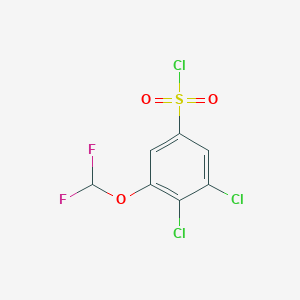


![[(1-Benzyl-1h-indol-4-yl)oxy]acetic acid](/img/structure/B1411274.png)



